1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

Catalog No.
S575014
CAS No.
115075-59-7
M.F
C₁₉H₂₆O₈
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-...

CAS Number

115075-59-7

Product Name

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid

Molecular Formula

C₁₉H₂₆O₈

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1

InChI Key

ABOLXXZAJIAUGR-JPMMFUSZSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

ibuprofen acyl glucuronide, ibuprofen acyl glucuronide, (R)-isomer, ibuprofen acyl glucuronide, (S)-isomer

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Identification and Availability:

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid (MABG) is a relatively rare organic compound identified by the ChEBI database with the ID CHEBI:88735 . It is listed as a metabolite in the human species (Homo sapiens) but its specific function or biological pathway remains unclear . MABG can be commercially purchased from various chemical suppliers, with prices varying depending on the quantity .

Current Research:

  • Metabolism and biological pathways: Understanding the origin and breakdown of MABG in the human body could provide insights into related metabolic pathways and potentially associated diseases.
  • Synthetic modifications and analogues: MABG's structure could inspire the design and synthesis of novel molecules with potential therapeutic or diagnostic applications.
  • Role in specific diseases: Since MABG is identified as a human metabolite, future studies could investigate its potential involvement in specific diseases or physiological processes.

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid, commonly known as ibuprofen acyl glucuronide, is a complex organic compound characterized by its structure which includes a glucuronic acid moiety linked to an acyl group derived from ibuprofen. This compound belongs to the class of terpene glycosides and has a molecular formula of C19H26O8, with an average mass of approximately 382.406 g/mol .

The compound features a benzene ring substituted with a methyl group and an isobutyl side chain, which contributes to its unique properties. The glucuronic acid component enhances its solubility and bioavailability, making it significant in pharmacological contexts.

Involving 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed, releasing ibuprofen and glucuronic acid.
  • Conjugation Reactions: This compound can undergo further conjugation reactions in the liver, which may enhance its pharmacological activity or facilitate excretion.
  • Oxidation: The compound may also participate in oxidation reactions, particularly involving the hydroxyl groups present in the glucuronic acid moiety.

These reactions are crucial for understanding how the compound behaves in biological systems and its metabolic pathways.

The synthesis of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid typically involves:

  • Formation of Ibuprofen: The initial step involves synthesizing ibuprofen through the Friedel-Crafts acylation of isobutylbenzene.
  • Glucuronidation: The next step involves conjugating ibuprofen with glucuronic acid. This is often achieved using glucuronosyltransferases, enzymes that facilitate the transfer of glucuronic acid to various substrates.
  • Purification: Following synthesis, the compound is purified through techniques such as chromatography to isolate the desired product from byproducts.

These methods ensure high yields and purity of the final product.

The primary applications of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid include:

  • Pharmaceuticals: As a metabolite of ibuprofen, it is used in formulations aimed at enhancing drug efficacy and patient compliance.
  • Research: It serves as a model compound in studies investigating drug metabolism and pharmacokinetics.
  • Therapeutics: Its anti-inflammatory properties make it relevant in developing treatments for conditions like arthritis and other inflammatory disorders.

Interaction studies involving 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid have focused on:

  • Drug Interactions: Investigating how this compound interacts with other medications metabolized by similar pathways, particularly those processed by UDP-glucuronosyltransferases.
  • Biological Targets: Studies assessing its binding affinity to cyclooxygenase enzymes have shown that while it retains some activity, its conjugated form may exhibit different pharmacodynamics compared to free ibuprofen.

These studies are essential for understanding potential side effects and optimizing therapeutic regimens.

Several compounds share structural or functional similarities with 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid. Notable examples include:

Compound NameStructureUnique Features
IbuprofenC13H18O2Non-steroidal anti-inflammatory drug (NSAID), widely used for pain relief.
AcetaminophenC8H9NO2Analgesic and antipyretic properties; differs in mechanism of action compared to ibuprofen.
KetoprofenC15H14O3Another NSAID with anti-inflammatory properties; has a different side chain structure.

The uniqueness of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid lies in its glucuronidated form which enhances solubility and bioavailability compared to its parent compounds while retaining therapeutic efficacy.

Glucuronidation Enzymes and Substrate Specificity

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid, commonly known as ibuprofen acyl glucuronide, represents a major phase II metabolite formed through the conjugation of ibuprofen with glucuronic acid [1]. This compound is classified as a terpene glycoside with a molecular weight of 382.4 g/mol and the molecular formula C19H26O8 [1].

The glucuronidation of ibuprofen to form this compound is catalyzed by multiple UDP-glucuronosyltransferase enzymes, demonstrating the overlapping substrate specificity characteristic of this enzyme superfamily [4]. In vitro experiments have identified several key UDP-glucuronosyltransferase isoforms capable of metabolizing ibuprofen, including UGT1A3, UGT1A9, UGT2B4, UGT2B7, and UGT2B17 [11]. Additionally, UGT1A10, which is predominantly expressed in the gastrointestinal tract, can also generate ibuprofen acyl glucuronide [11].

The relative contribution of individual UDP-glucuronosyltransferase enzymes varies significantly, with UGT2B7 demonstrating the highest activity for ibuprofen glucuronidation among the tested isoforms [4]. Kinetic studies have revealed that UGT2B7 exhibits superior activity compared to UGT1A3, UGT1A9, and UGT2B4 when tested at substrate concentrations of 500 micromolar [29]. The enzyme demonstrates substrate specificity through distinct kinetic parameters, with varying Michaelis constant and maximum velocity values across different UDP-glucuronosyltransferase isoforms [4].

Table 1: UDP-Glucuronosyltransferase Enzyme Activity for Ibuprofen Glucuronidation

EnzymeRelative ActivitySubstrate Concentration (μM)Reference
UGT2B7Highest500 [4]
UGT1A3High500 [4]
UGT1A9Moderate500 [4]
UGT2B4Moderate500 [4]
UGT1A10ActiveNot specified [11]
UGT2B17Low500 [4]

Inhibitory studies conducted in pooled human liver microsomes have confirmed the involvement of UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7 in the glucuronidation of ibuprofen [4]. The multiple enzyme involvement suggests redundancy in the metabolic pathway, which may contribute to the relative stability of ibuprofen glucuronide formation across different physiological conditions [4].

Stereoselective Metabolic Pathways in Hepatic and Extrahepatic Tissues

The glucuronidation of ibuprofen exhibits pronounced stereoselectivity, with significant differences observed between the S-enantiomer and R-enantiomer metabolic pathways [14] [15]. Studies have demonstrated that the formation of ester glucuronide conjugates stereoselectively favors the S(+) enantiomer over the R(-) enantiomer [14]. This stereoselective preference has been consistently observed across multiple metabolic studies examining individual enantiomer disposition [15].

Quantitative analysis of stereoselective metabolism reveals that metabolism via glucuronidation shows enantioselectivity for S-ibuprofen, with enantiomeric ratios (S/R) in partial metabolic clearance being 7.1 for the formation of ibuprofen glucuronide [15]. This represents the highest degree of stereoselectivity among the various metabolic pathways for ibuprofen, including oxidative metabolism routes [15].

Table 2: Stereoselective Glucuronidation Kinetic Parameters

ParameterS-IbuprofenR-IbuprofenRacemic IbuprofenSource
Km (μM)699 ± 34428 ± 11651 ± 8.1 [31]
Vmax (nmol/min/mg)8.71 ± 0.173.37 ± 0.036.44 ± 0.05 [31]
CLint (μl/min/mg)12.5 ± 0.387.86 ± 0.139.9 ± 0.05 [31]

The hepatic metabolism of ibuprofen demonstrates tissue-specific expression patterns of UDP-glucuronosyltransferase enzymes that contribute to the observed stereoselectivity [17]. Metabolite formation clearances indicate that S-ibuprofen is strongly preferred over R-ibuprofen in the formation of hydroxyibuprofen, carboxyibuprofen, and ibuprofen glucuronide [17]. This preference is maintained across different dosing regimens, including administration of racemic ibuprofen, pure S-ibuprofen, and pure R-ibuprofen [17].

Extrahepatic tissues also demonstrate stereoselective glucuronidation patterns, although the expression levels of UDP-glucuronosyltransferase enzymes vary significantly between hepatic and extrahepatic locations [7]. The kidney expresses UGT1A9 at higher levels than UGT2B7, while intestinal tissues show different expression patterns with UGT1A8 and UGT2B7 being more abundant in jejunum and duodenum compared to UGT1A9 [28]. These tissue-specific expression differences contribute to the overall stereoselective metabolism of ibuprofen and the formation of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid [28].

Enterohepatic Recirculation Dynamics

The enterohepatic recirculation of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid represents a critical pharmacokinetic process that significantly influences the compound's biological fate and tissue exposure [19] [20]. This process involves the hepatic formation and biliary excretion of the glucuronide conjugate, followed by its transport to the small intestine where bacterial beta-glucuronidases can hydrolyze the conjugate back to the parent ibuprofen molecule [20].

The enterohepatic circulation mechanism begins with the vectorial hepatobiliary excretion and delivery of the glucuronidated compound to the distal small intestinal lumen [22]. Bacterial beta-glucuronidase enzymes, which are widely present in intestinal microflora, catalytically hydrolyze the glucuronide conjugates to release the hydrophobic aglycone [24]. This deconjugation process is particularly active in the distal small intestine and ileal valve regions, where beta-glucuronidase activity demonstrates region-dependent distribution patterns [25].

Table 3: Regional Beta-Glucuronidase Activity in Small Intestine

Intestinal RegionRelative ActivityClinical Significance
Proximal intestineLowLimited deconjugation
Distal intestineHighPrimary site of glucuronide hydrolysis
Ileal valveHighestMaximum deconjugation activity

The enterohepatic recirculation process is significantly influenced by intestinal bacterial composition and activity [20]. Studies have demonstrated that animals lacking intestinal bacteria show negligible enterohepatic circulation of nonsteroidal anti-inflammatory drugs, resulting in decreased exposure of the intestine to the parent compound [20]. The conversion of primary bile acids to secondary bile acids, which is dependent on intestinal bacterial enzymes, also plays a crucial role in this process [20].

Experimental evidence indicates that the reabsorption of ibuprofen in the distal small intestine is largely dependent on bacterial beta-glucuronidase activity, which deconjugates the glucuronide conjugates and allows the parent compound to be transported across the epithelium [20]. The activation of intestinal peroxisome proliferator-activated receptor alpha-UDP-glucuronosyltransferase pathway can increase the formation and enterohepatic circulation of ibuprofen acyl glucuronide [19].

Comparative Reactivity of Enantiomeric Forms

The enantiomeric forms of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid exhibit distinct reactivity profiles that significantly influence their biological behavior and metabolic fate [27] [32]. The S-enantiomer and R-enantiomer demonstrate differential degradation kinetics under physiological conditions, with important implications for their respective biological activities [32].

Kinetic modeling studies have revealed that the intrinsic degradation rate constant of the R-enantiomer glucuronide is approximately twice that of the S-enantiomer glucuronide under physiological conditions at pH 7.40 and 37°C [32]. Specifically, the R-form demonstrates a degradation rate constant of 0.405 ± 0.002 h⁻¹, while the S-form exhibits a rate constant of 0.226 ± 0.002 h⁻¹ [32]. This difference in stability has significant implications for the relative exposure and biological activity of each enantiomeric form [32].

Table 4: Comparative Reactivity Parameters of Enantiomeric Forms

ParameterR-EnantiomerS-EnantiomerConditions
Degradation rate constant (h⁻¹)0.405 ± 0.0020.226 ± 0.002pH 7.40, 37°C
Relative stabilityLowerHigherPhysiological conditions
Glucuronidation preferenceLowerHigherEnzymatic formation

The differential reactivity between enantiomeric forms extends beyond simple degradation kinetics to include variations in transacylation and hydrolysis reactions [27]. Density functional theory calculations have demonstrated that the transacylation reaction shows close correlation with the degradation rate of the 1-beta anomer, suggesting that molecular geometry and hydrogen bonding patterns contribute to the observed differences in reactivity [27].

The comparative analysis of enantiomeric glucuronide formation reveals significant differences in enzyme kinetics and substrate affinity [28]. The S-enantiomer consistently demonstrates higher affinity for UDP-glucuronosyltransferase enzymes, as evidenced by lower Michaelis constant values and higher intrinsic clearance parameters [28]. These kinetic differences result in preferential formation of the S-enantiomer glucuronide under most physiological conditions [28].

Physical Description

Solid

XLogP3

2

Other CAS

115075-59-7

Wikipedia

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

Dates

Modify: 2024-04-14

Explore Compound Types